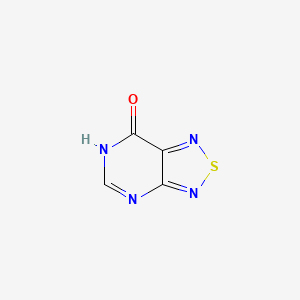

6-Hydroxy-8-thiapurine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7598-41-6 |

|---|---|

Molecular Formula |

C4H2N4OS |

Molecular Weight |

154.15 g/mol |

IUPAC Name |

6H-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-one |

InChI |

InChI=1S/C4H2N4OS/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |

InChI Key |

RYRDPYFHJVZVFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NSN=C2C(=O)N1 |

Origin of Product |

United States |

Molecular Mechanisms of Action and Cellular Interplay of 6 Hydroxy 8 Thiapurine Metabolites

Overview of Thiopurine Metabolic Pathways and 6-Hydroxy-8-thiapurine's Metabolic Fate

Thiopurine drugs are inactive prodrugs that require intracellular activation to exert their cytotoxic and immunosuppressive effects. clinpgx.orgnih.gov The metabolic pathway of thiopurines is a complex network involving multiple competing enzymes that convert the parent drugs, such as azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP), into various active and inactive metabolites. nih.govresearchgate.net Upon entering the body, azathioprine is converted to 6-MP. researchgate.netnih.gov From this point, the metabolism of 6-MP diverges into three main competing pathways.

The first is the anabolic pathway, where hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into thioinosine monophosphate (TIMP). clinpgx.orgnih.gov TIMP is a central intermediate that can be further metabolized to the active 6-thioguanine (B1684491) nucleotides (6-TGNs). ultalabtests.com The second major route is a catabolic pathway catalyzed by thiopurine S-methyltransferase (TPMT), which methylates 6-MP and TIMP to form inactive methylated metabolites, including 6-methylmercaptopurine (B131649) (6-MMP) and 6-methylthioinosine (B81876) monophosphate (MeTIMP). researchgate.netultalabtests.com The third pathway involves xanthine (B1682287) oxidase (XO) and aldehyde oxidase (AOX), which oxidize 6-MP to inactive metabolites like 6-thiouric acid. ultalabtests.comfrontiersin.org

Hydroxylated metabolites are also a significant product of thiopurine metabolism. For instance, 8-hydroxythioguanine (8-OHTG) has been identified as a major circulating metabolite in patients receiving thioguanine. clinpgx.org This hydroxylation is catalyzed by aldehyde oxidase 1 (AOX1). clinpgx.org The balance between these anabolic and catabolic pathways is crucial, as it determines the concentration of active metabolites and, consequently, the therapeutic and toxic effects of the drugs. nih.gov

| Enzyme | Role in Thiopurine Metabolism | Resulting Metabolites |

| Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Anabolism of 6-mercaptopurine and 6-thioguanine | Thioinosine monophosphate (TIMP), Thioguanosine monophosphate (TGMP) |

| Thiopurine S-methyltransferase (TPMT) | Catabolism (methylation) of 6-mercaptopurine and its metabolites | 6-methylmercaptopurine (6-MMP), Methylthioinosine monophosphate (MeTIMP) |

| Xanthine Oxidase (XO) | Catabolism (oxidation) of 6-mercaptopurine | 6-thiouric acid |

| Aldehyde Oxidase 1 (AOX1) | Catabolism (oxidation/hydroxylation) | 8-hydroxythioguanine (8-OHTG) |

Intracellular Bioactivation and Active Metabolite Formation

The therapeutic effects of thiopurines are dependent on their intracellular conversion into active metabolites. This bioactivation process is a multi-step enzymatic cascade that results in the formation of cytotoxic 6-TGNs and other active compounds.

The primary active metabolites of thiopurines are the 6-thioguanine nucleotides (6-TGNs). ultalabtests.combcpathology.org.uk The formation of 6-TGNs begins with the conversion of 6-MP to thioinosine monophosphate (TIMP) by the enzyme HPRT. nih.gov TIMP can then be converted in a two-step process to thioguanosine monophosphate (TGMP). clinpgx.orgnih.gov First, inosine (B1671953) monophosphate dehydrogenase (IMPDH) converts TIMP to thioxanthosine monophosphate (TXMP), and subsequently, guanosine (B1672433) monophosphate synthetase (GMPS) forms TGMP from TXMP. clinpgx.orgnih.gov

Once formed, TGMP is sequentially phosphorylated by kinases to thioguanosine diphosphate (B83284) (TGDP) and finally to thioguanosine triphosphate (TGTP), which is a major component of the 6-TGN pool. clinpgx.org These active nucleotides are responsible for the majority of the immunosuppressive and cytotoxic effects of thiopurine drugs. researchgate.netbcpathology.org.uk

| Metabolite Class | Key Metabolites | Primary Enzyme(s) | Cellular Effect |

| Thioguanine Nucleotides | 6-TGNs (TGMP, TGDP, TGTP) | HPRT, IMPDH, GMPS | Cytotoxicity, Immunosuppression |

| Methylated Ribonucleotides | 6-MMPR, MeTIMP | TPMT | Inhibition of purine (B94841) synthesis, Hepatotoxicity at high levels |

| Hydroxylated Metabolites | 8-OHTG | AOX1 | Catabolism, reduces 6-TGN formation |

Nucleic Acid Incorporation and Consequences for Cellular Integrity

The ultimate mechanism of action for the cytotoxic effects of thiopurines is the incorporation of their active metabolites into the genetic material of cells, leading to disruption of cellular functions and apoptosis.

The cytotoxicity of thiopurines is primarily achieved through the incorporation of 6-TGNs into DNA. nih.govnih.gov The triphosphate form, deoxy-thioguanosine triphosphate (dGTP), can be incorporated into DNA during replication. nih.gov Once integrated, this fraudulent base disrupts the structure and function of DNA. nih.gov The presence of thioguanine in the DNA strand can inhibit the function of enzymes involved in DNA replication and repair, leading to single-strand breaks and DNA-protein cross-links. nih.gov This accumulation of DNA damage ultimately triggers apoptosis, or programmed cell death, particularly in rapidly dividing cells like activated T-lymphocytes. researchgate.netnih.gov This mechanism is central to the immunosuppressive effects observed during thiopurine therapy. researchgate.net

Integration of Thioguanine Nucleotides into RNA

One of the significant cytotoxic mechanisms of this compound metabolites is the incorporation of 6-thioguanosine (B559654) triphosphate (6-TGTP) into RNA. nih.govclinpgx.org This process occurs during transcription, where 6-TGTP is utilized by RNA polymerases as an alternative substrate to the natural guanosine triphosphate (GTP). The presence of 6-thioguanosine within various RNA species, including messenger RNA (mRNA), can have deleterious effects on cellular function. researchgate.net

Studies have shown that this incorporation can impair both RNA and protein synthesis. chemicalbook.comresearchgate.net The substitution of guanine (B1146940) with its thio-analogue can alter the structure and stability of RNA molecules, potentially affecting processes such as RNA processing, translation, and degradation. Furthermore, research in acute lymphoblastic leukemia cells has demonstrated that 6-thioguanine treatment leads to an increase in adenosine-to-inosine (A-to-I) RNA editing. researchgate.net This is achieved by upregulating the editing enzyme ADAR2, contributing to the cytotoxic effects of the compound. researchgate.net This integration into RNA represents a distinct mechanism of action that complements the more extensively studied effects on DNA. nih.gov

| Finding | Consequence | Cell Type Studied |

| 6-thioguanosine (SG) is incorporated into various RNA species, with the highest abundance in mRNA. researchgate.net | Contributes to cytotoxicity and decreased cell viability. researchgate.net | Acute lymphoblastic leukemia cells researchgate.net |

| 6-thioguanine treatment elevates A-to-I editing in BLCAP transcripts. researchgate.net | Upregulation of adenosine (B11128) deaminase 2 acting on RNA (ADAR2). researchgate.net | Acute lymphoblastic leukemia cells researchgate.net |

| Incorporation of 6-thioguanosine into RNA impairs the synthesis of both RNA and protein. researchgate.net | Leads to less stable proteins. researchgate.net | Not specified |

Impact on DNA Replication and Repair Systems

The metabolites of this compound exert profound effects on DNA replication and the cellular systems designed to repair DNA damage. After conversion to deoxy-6-thioguanosine triphosphate (dGTP analog), the metabolite is incorporated into the DNA of proliferating cells during the S phase of the cell cycle. nih.govresearchgate.net The presence of 6-thioguanine (6-TG) in the DNA strand is not inherently toxic but acts as a latent lesion that triggers cytotoxicity through its interaction with the DNA mismatch repair (MMR) system. oup.comnih.gov

A small fraction of the incorporated 6-TG can undergo non-enzymatic methylation, likely by S-adenosylmethionine, to form S6-methylthioguanine (S6mG). nih.govoup.com During subsequent rounds of DNA replication, both 6-TG and S6mG can cause mispairing with thymine (B56734). These 6-TG:T and S6mG:T mismatches are recognized by the MMR machinery (specifically the MutSα and MutLα complexes). oup.com However, the repair process is futile because the MMR system attempts to remove the thymine from the newly synthesized strand, but the original template strand still contains the problematic thiopurine base. This leads to a persistent cycle of recognition, excision, and resynthesis, which ultimately results in DNA strand breaks and a sustained G2 cell cycle arrest, culminating in apoptosis. researchgate.netoup.com

Induction of DNA Damage

The incorporation of 6-thioguanine into the genome is a critical step in the induction of DNA damage. nih.gov The futile cycling of the mismatch repair system, as described previously, is a major source of this damage, leading to the formation of single-strand breaks and DNA-protein cross-links. nih.govclinpgx.org This MMR-dependent process is essential for the cytotoxic effects of thiopurines. oup.com

Beyond the damage induced by MMR, the incorporated 6-TG base is chemically more reactive than natural guanine. nih.govnih.gov It has a lower oxidation potential, making it particularly susceptible to damage from reactive oxygen species (ROS). nih.gov This can lead to the formation of oxidized lesions such as guanine sulfonate (GSO3). nih.gov These oxidized bases can block the progression of DNA polymerases, thereby inhibiting DNA replication and contributing to cell death. oup.comnih.gov This heightened vulnerability to oxidative stress means that cells containing 6-TG in their DNA are more susceptible to killing by ROS produced by immune effector cells, a mechanism that may contribute to the immunosuppressive effects of the drug. nih.gov

| Type of Damage | Mechanism | Consequence |

| Single-strand breaks nih.govclinpgx.org | Futile mismatch repair (MMR) cycling. oup.com | G2 cell cycle arrest, apoptosis. oup.com |

| DNA-protein cross-links nih.gov | Futile mismatch repair (MMR) cycling. nih.gov | Cell death. |

| Oxidized DNA bases (e.g., GSO3) nih.gov | Increased susceptibility of DNA 6-TG to reactive oxygen species (ROS). nih.gov | Inhibition of DNA replication. oup.com |

Disruption of De Novo Nucleotide and Protein Synthesis

Metabolites of this compound are potent disruptors of de novo purine synthesis, a pathway essential for producing the building blocks of DNA and RNA. wikipedia.orgwikipedia.org One of the key metabolites in this process is 6-methylthioinosine monophosphate (meTIMP), which is formed by the methylation of thioinosine monophosphate (TIMP). wikipedia.orgresearchgate.net MeTIMP is a powerful inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which catalyzes the first committed step in the de novo purine synthesis pathway. chemicalbook.comwikipedia.orgmedbullets.com By blocking this enzyme, thiopurine metabolites cause a depletion of the intracellular pool of purine nucleotides (adenine and guanine), thereby interfering with DNA and RNA synthesis and halting the proliferation of rapidly dividing cells. chemicalbook.comwikipedia.orgyoutube.com

Inhibition of Purine Metabolism Pathways

Beyond the inhibition of de novo purine synthesis, thiopurine metabolites also interfere with the purine salvage and interconversion pathways. The primary active metabolites, 6-thioguanine nucleotides (6-TGNs), and their precursors, such as thioinosine monophosphate (TIMP), act as fraudulent substrates and inhibitors of several key enzymes in purine metabolism. chemicalbook.comwikipedia.org

TIMP, an analog of inosine monophosphate (IMP), competitively inhibits enzymes required for the conversion of IMP into adenine (B156593) and guanine nucleotides. wikipedia.orgaacrjournals.org Specifically, TIMP blocks the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP). wikipedia.orgaacrjournals.org This blockade further depletes the pools of guanosine triphosphate (GTP) and adenosine triphosphate (ATP) necessary for nucleic acid synthesis and cellular energy metabolism. This multifaceted disruption of purine metabolism is a central component of the antimetabolite and antiproliferative effects of this compound. chemicalbook.comwikipedia.org

Modulation of Cellular Signaling Cascades

The molecular mechanisms of this compound metabolites extend beyond direct interference with nucleic acid and purine metabolism. These compounds also modulate critical intracellular signaling cascades that regulate T-lymphocyte activation and survival, which is central to their immunosuppressive activity.

A key molecular target of thiopurines in T-cells is the small GTPase Rac1, a protein that plays a crucial role in T-cell activation, proliferation, and survival. nih.govresearchgate.net The active metabolite 6-thioguanine triphosphate (6-TGTP) acts as a competitive antagonist to guanosine triphosphate (GTP). nih.gov

In activated T-lymphocytes, particularly following costimulation through the CD28 receptor, 6-TGTP binds to Rac1 in place of GTP. nih.gov This binding prevents the proper activation of Rac1. nih.govnih.gov The inactivation of Rac1 blocks its downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and NF-κB, and suppresses the expression of anti-apoptotic proteins like Bcl-xL. nih.govwikipedia.org The ultimate effect of this Rac1 blockade is the conversion of a T-cell costimulatory signal into a pro-apoptotic signal, leading to the programmed cell death of activated T-cells and contributing significantly to the drug's immunosuppressive effects. nih.govwikipedia.orgdrugbank.com

Effects on T-cell Activation and Immunomodulation

The immunomodulatory effects of thiopurine metabolites are significantly linked to their interference with T-cell activation and proliferation. A primary active metabolite, 6-thioguanine triphosphate (6-TGTP), plays a crucial role in this process by directly targeting intracellular signaling pathways in T-lymphocytes. nih.govnih.gov Specifically, 6-TGTP acts as a competitive antagonist to the small GTPase, Ras-related C3 botulinum toxin substrate 1 (Rac1). nih.govencyclopedia.pub In normal T-cell activation, engagement of the T-cell receptor along with a co-stimulatory signal from CD28 leads to the activation of Rac1. However, the binding of 6-TGTP to Rac1 prevents its activation. nih.govfrontiersin.org This intervention effectively transforms a co-stimulatory signal into a pro-apoptotic one, inducing programmed cell death (apoptosis) specifically in activated T-cells. nih.govnih.govencyclopedia.pub

| Metabolite | Mechanism of Action | Effect on T-cells |

|---|---|---|

| 6-Thioguanine Nucleotides (6-TGNs) | Inhibition of Rac1 activation. nih.govnih.govencyclopedia.pub | Induction of apoptosis in activated T-cells. nih.gov |

| Methylthioinosine Monophosphate (meTIMP) | Inhibition of de novo purine synthesis. clinpgx.orgimmunogenetics.nl | Anti-proliferative; prevents clonal expansion. |

Mechanisms of Apoptosis Induction in Cellular Models

Apoptosis is recognized as the primary mechanism of cell death induced by thiopurines. nih.govnih.govresearcher.life This process is initiated through multiple, interconnected molecular pathways.

One of the principal mechanisms involves the incorporation of thiopurine metabolites into the genetic material of the cell. clinpgx.org The metabolite thio-deoxyguanosine triphosphate (TdGTP) can be integrated into DNA during replication. nih.govclinpgx.org This incorporation creates structural distortions within the DNA helix. immunogenetics.nlresearchgate.net These abnormalities are recognized by the cell's DNA mismatch repair (MMR) system. immunogenetics.nl However, the MMR system is unable to correctly resolve the issue, leading to a futile cycle of attempted repair that ultimately triggers the apoptotic cascade. immunogenetics.nlresearchgate.net Experimental models have shown that cell lines deficient in the MMR system exhibit increased resistance to thiopurines, underscoring the importance of this pathway. immunogenetics.nl

A second key mechanism involves the disruption of mitochondrial function. nih.govresearcher.life Thiopurine treatment can lead to a loss of the mitochondrial transmembrane potential and induce significant mitochondrial damage. nih.govresearcher.life This disruption contributes to an increase in the production of intracellular reactive oxygen species (ROS). nih.govnih.govresearcher.life The accumulation of ROS and mitochondrial damage are hallmarks of the intrinsic apoptotic pathway, which is a caspase-dependent process. nih.govmdpi.com Studies have confirmed that inhibiting caspases provides significant protection against thiopurine-induced cell death, verifying the caspase-dependent nature of this apoptotic mechanism. nih.gov

Finally, as discussed in the context of immunomodulation, the inhibition of the Rac1 signaling pathway by 6-TGTP in activated T-cells serves as a direct and potent mechanism for inducing apoptosis in this specific cell population. nih.govencyclopedia.pub

Molecular Basis of Differential Cell-Specific Cytotoxicity Related to Metabolite Profiles

The cytotoxicity of thiopurines varies significantly between different cell types, a phenomenon rooted in the complex and competitive intracellular metabolism of the parent compounds. encyclopedia.pubmdpi.com The ultimate cytotoxic effect is determined by the balance of active metabolites produced within a given cell, which is dictated by the activity of several key enzymes. nih.gov

Two of the most critical enzymes in this pathway are hypoxanthine-guanine phosphoribosyltransferase (HPRT), which shunts metabolism toward the formation of the therapeutically active and cytotoxic 6-thioguanine nucleotides (6-TGNs), and thiopurine S-methyltransferase (TPMT), which catalyzes the methylation of thiopurines. encyclopedia.pubmdpi.com The relative activity of these enzymes determines an individual's "metabolite profile."

This differential metabolism is the primary molecular basis for cell-specific toxicities, most notably myelosuppression (toxicity to bone marrow cells) and hepatotoxicity (toxicity to liver cells).

Myelosuppression: Is strongly associated with high concentrations of 6-TGNs. nih.gov In individuals with low or deficient TPMT activity, a larger proportion of the drug is metabolized via the HPRT pathway, leading to an accumulation of 6-TGNs. These high levels are effective for immunosuppression but can cause severe toxicity to hematopoietic progenitor cells in the bone marrow, leading to leukopenia. encyclopedia.pubnih.gov

Hepatotoxicity: Is linked to high levels of methylated metabolites, specifically 6-methylmercaptopurine ribonucleotides (6-MMPR). encyclopedia.pubmdpi.comnih.gov In individuals with high TPMT activity, metabolism is preferentially directed towards producing these methylated compounds. While meTIMP, a component of 6-MMPR, has anti-proliferative effects, excessive levels of 6-MMPR are directly correlated with liver toxicity. encyclopedia.pubclinpgx.orgmdpi.com

Research using cellular models illustrates this principle. In a study on MOLT4 leukemia cells, down-regulating the TPMT enzyme increased the cells' sensitivity to 6-thioguanine, as more of the drug was converted into cytotoxic 6-TGNs. clinpgx.org Conversely, the sensitivity to 6-mercaptopurine was not significantly affected, because its methylated metabolite (meTIMP) is also a potent cytotoxic agent through the inhibition of purine synthesis. clinpgx.org This demonstrates how the specific parent drug, cellular enzymatic machinery, and resulting metabolite profile interact to produce distinct cytotoxic outcomes. clinpgx.org

| Metabolite Profile | Primary Metabolite(s) | Associated Enzyme Activity | Primary Cell-Specific Toxicity |

|---|---|---|---|

| Therapeutic / Myelotoxic | 6-Thioguanine Nucleotides (6-TGNs) | High HPRT / Low TPMT | Myelosuppression (Bone Marrow) nih.gov |

| Hepatotoxic | 6-Methylmercaptopurine Ribonucleotides (6-MMPR) | High TPMT | Hepatotoxicity (Liver) encyclopedia.pubmdpi.comnih.gov |

Enzymatic Interactions and Biotransformation of 6 Hydroxy 8 Thiapurine and Thiopurine Metabolites

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity

The activation of 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). maastrichtuniversity.nlnih.gov This enzyme converts 6-MP to thioinosine-5'-monophosphate (TIMP) and 6-TG to thioguanosine-5'-monophosphate (TGMP). maastrichtuniversity.nl This is a critical step in the anabolic pathway leading to the formation of the ultimate active metabolites, the thioguanine nucleotides (TGNs). pharmgkb.org

The activity of HGPRT has been shown to correlate with the concentration of 6-thioguanine nucleotides (6-TGNs). nih.gov One study found a positive correlation between HPRT activity and 6-TGNs concentrations in patients who developed leukopenia during thiopurine therapy. nih.gov Furthermore, high HPRT activity has been suggested as a potential predictor for leukopenia and high 6-TGN concentrations in patients undergoing treatment with azathioprine (B366305) or 6-mercaptopurine. nih.gov This highlights the significance of HGPRT in determining the levels of active, and potentially toxic, metabolites. nih.gov Interestingly, combination therapy with allopurinol (B61711) has been observed to increase the activity of HGPRT, subsequently leading to higher 6-TGN concentrations. pharmgkb.org

Thiopurine S-Methyltransferase (TPMT) Function and Its Metabolic Branching

Thiopurine S-methyltransferase (TPMT) is a key enzyme in the catabolism of thiopurines. researchgate.netildcare.nl It catalyzes the S-methylation of 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), converting them into their respective methylated metabolites, 6-methylmercaptopurine (B131649) (6-MMP) and 6-methylthioguanine. uniprot.orgnih.gov This process is considered a major inactivation pathway for thiopurines in hematopoietic cells. ildcare.nl The action of TPMT shunts the thiopurine substrates away from the activation pathway that leads to the formation of cytotoxic 6-thioguanine nucleotides (6-TGNs). oup.com Therefore, the level of TPMT activity is a critical determinant of the balance between active TGNs and inactive methylated metabolites. researchgate.netoup.com

Influence of TPMT Genetic Polymorphisms on Metabolite Ratios

TPMT activity is subject to significant inter-individual variability due to genetic polymorphisms in the TPMT gene. researchgate.netnih.gov These genetic variations can lead to different levels of enzyme activity, which are generally categorized into three main phenotypes: high, intermediate, and low or deficient activity. ildcare.nl Individuals with low or absent TPMT activity are unable to effectively methylate thiopurines, leading to a shift in metabolism towards the production of high levels of 6-TGNs. ildcare.nlnih.govnih.gov This accumulation of active metabolites significantly increases the risk of severe hematopoietic toxicity. nih.govmedlineplus.gov

Conversely, individuals with high TPMT activity tend to produce more of the methylated metabolites, such as 6-methylmercaptopurine ribonucleotides (6-MMPR), and lower levels of 6-TGNs. researchgate.net This can lead to what is known as "shunting," where the majority of the drug is diverted down the methylation pathway, potentially reducing therapeutic efficacy and increasing the risk of hepatotoxicity associated with high 6-MMP levels. nih.gov The most common mutant alleles associated with decreased TPMT activity are TPMT2 and TPMT3A. pnas.org Genetic testing for these polymorphisms is often performed to identify patients at risk for adverse drug reactions and to guide dosing strategies. researchgate.netnih.gov

Table 1: Influence of TPMT Genetic Polymorphisms on Thiopurine Metabolism

| TPMT Phenotype | Genotype | TPMT Activity Level | 6-TGN Levels | 6-MMP Levels | Risk of Myelosuppression |

| Normal/High | Wild-type (e.g., TPMT1/1) | High | Lower | Higher | Low |

| Intermediate | Heterozygous (e.g., TPMT1/3A) | Intermediate | Intermediate | Intermediate | Increased |

| Poor | Homozygous/Compound Heterozygous (e.g., TPMT3A/3A) | Low/Deficient | High | Low | High |

Xanthine (B1682287) Oxidase (XO) Mediated Oxidation and Inactivation

Xanthine oxidase (XO) is another crucial enzyme involved in the catabolism of thiopurines, particularly 6-mercaptopurine (6-MP). maastrichtuniversity.nlnih.gov XO catalyzes the oxidation of 6-MP to 6-thiouric acid (6-TUA), an inactive metabolite that is excreted in the urine. nih.govdrugbank.com This oxidative pathway competes with the activation pathway catalyzed by HGPRT and the methylation pathway catalyzed by TPMT. researchgate.netknmp.nl The conversion of 6-MP to 6-TUA can occur via an intermediate, 6-thioxanthine (B131520). nih.govscispace.com Some research suggests that up to 85% of 6-MP can be inactivated by XO. nih.govcjhp-online.ca

The expression of XO can vary between tissues and can be overexpressed in certain tumors, potentially leading to increased metabolic degradation of 6-MP and reduced therapeutic efficacy. nih.gov

Specific Inhibition of Xanthine Oxidase by 6-Hydroxy-8-thiapurine Analogs

Inhibition of xanthine oxidase (XO) is a strategy employed to increase the bioavailability of 6-mercaptopurine (6-MP) by preventing its degradation. nih.gov Allopurinol is a well-known XO inhibitor used for this purpose. wikipedia.orgmq.edu.au However, allopurinol also inhibits the metabolism of endogenous purines like hypoxanthine (B114508) and xanthine, which can lead to their accumulation and potential complications. nih.gov

Research has focused on developing preferential XO inhibitors that selectively block the metabolism of 6-MP without significantly affecting the breakdown of natural purines. nih.gov One such compound that has been investigated is 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP), a this compound analog. nih.gov Studies have shown that AHMP exhibits preferential inhibition of XO when 6-MP is the substrate compared to when xanthine is the substrate. nih.gov The IC50 value of AHMP for the inhibition of 6-MP hydroxylation was significantly lower than that for xanthine hydroxylation, indicating a more potent effect on the drug's metabolism. nih.gov This selective inhibition could potentially enhance the therapeutic effect of 6-MP while minimizing the side effects associated with the accumulation of endogenous purines. nih.gov

Table 2: Inhibitory Effects of 2-amino-6-hydroxy-8-mercaptopurine (AHMP) on Xanthine Oxidase (XO)

| Substrate | Inhibitor | IC50 (µM) | Ki (µM) |

| 6-Mercaptopurine | AHMP | 0.54 ± 0.01 | 0.96 ± 0.01 |

| Xanthine | AHMP | 17.71 ± 0.29 | 5.78 ± 0.48 |

| Data from a study characterizing the inhibitory effects of AHMP on XO. nih.gov |

NUDT15 Hydrolase Activity on Thiopurine Active Metabolites

The enzyme Nudix (nucleoside diphosphate (B83284) linked moiety X)-type motif 15 (NUDT15) has been identified as a key player in the metabolism of the active thiopurine metabolites. pharmgkb.orgnih.gov NUDT15 functions as a negative regulator of thiopurine efficacy by hydrolyzing the active thioguanine triphosphates. pharmgkb.orgnih.gov Specifically, it converts the cytotoxic 6-thio-deoxyguanosine triphosphate (6-thio-dGTP) and 6-thioguanosine (B559654) triphosphate (6-thio-GTP) back to their less active monophosphate forms, 6-thio-dGMP and 6-thio-GMP, respectively. nih.govnih.govirjournal.org This action effectively reduces the pool of active metabolites available for incorporation into DNA and RNA, thereby mitigating their cytotoxic effects. nih.govnih.gov

Hydrolysis of Thioguanine Triphosphates

In vitro studies have demonstrated the ability of NUDT15 to hydrolyze both 6-thio-dGTP and 6-thio-GTP. nih.gov Kinetic analyses have revealed that NUDT15 hydrolyzes these thiopurine metabolites more efficiently than the canonical guanosine (B1672433) triphosphates, dGTP and GTP, due to a higher substrate affinity (lower KM value). nih.gov

Genetic variants in the NUDT15 gene can lead to decreased or absent enzyme activity. nih.govknmp.nl Individuals with these variants are unable to effectively deactivate the thioguanine triphosphates, leading to their accumulation and an increased risk of severe myelosuppression when treated with standard doses of thiopurines. nih.govoaepublish.com The NUDT15 variant p.Arg139Cys, for example, has been strongly associated with thiopurine-induced leukopenia, particularly in Asian populations. nih.govnih.gov This variant does not appear to affect the enzymatic activity directly but rather decreases the protein's stability, leading to its rapid degradation. oaepublish.com

Table 3: Kinetic Parameters of NUDT15 for Thiopurine and Canonical Substrates

| Substrate | Enzyme | KM (µM) | kcat (s-1) | kcat/KM (µM-1s-1) |

| 6-thio-dGTP | NUDT15 WT | 2.1 ± 0.3 | 0.81 ± 0.04 | 0.39 |

| 6-thio-GTP | NUDT15 WT | 5.4 ± 1.1 | 0.81 ± 0.07 | 0.15 |

| dGTP | NUDT15 WT | 18 ± 2 | 0.32 ± 0.01 | 0.018 |

| GTP | NUDT15 WT | 54 ± 11 | 0.32 ± 0.03 | 0.006 |

| Data from a study on the in-depth kinetic analysis of NUDT15. nih.gov |

Implications of NUDT15 Genetic Variants on Enzyme Function

Nudix hydrolase 15 (NUDT15) plays a crucial role in the detoxification of thiopurine metabolites. rprdx.com It functions by converting the cytotoxic active metabolites, 6-thioguanosine triphosphate (6-thio-GTP) and 6-thiodeoxyguanosine triphosphate (6-thio-dGTP), into their less toxic monophosphate forms, 6-thioguanosine monophosphate (6-TGMP) and 6-thiodeoxyguanosine monophosphate (6-thio-dGMP), respectively. rprdx.comirjournal.orgknmp.nl This action prevents the accumulation of the highly toxic triphosphates, which can be incorporated into DNA and RNA, leading to cytotoxicity. irjournal.orgknmp.nl

Genetic variants in the NUDT15 gene can significantly impair the enzyme's function, leading to increased levels of active thiopurine metabolites and a higher risk of toxicity, particularly myelosuppression. rprdx.comnih.gov Several coding variants of NUDT15, such as p.Arg139Cys, p.Arg139His, p.Val18Ile, and p.Val18_Val19insGlyVal, have been identified and are associated with a substantial loss of nucleotide diphosphatase activity, ranging from 74.4% to 100%. nih.gov Individuals carrying these loss-of-function variants, especially those who are homozygous or compound heterozygous, are highly intolerant to standard thiopurine doses. nih.gov

The prevalence of these risk alleles varies among different ethnic populations, being most common in East Asians, followed by South Asians and Latinos. rprdx.com The strong association between NUDT15 variants and thiopurine-induced toxicity underscores the importance of pharmacogenetic testing to personalize therapy and mitigate adverse effects. nih.govpnas.org

Table 1: Impact of NUDT15 Genetic Variants on Thiopurine Metabolism

| NUDT15 Variant | Effect on Enzyme Activity | Clinical Implication |

| p.Arg139Cys | Reduced or absent | Increased risk of thiopurine toxicity |

| p.Arg139His | Reduced or absent | Increased risk of thiopurine toxicity |

| p.Val18Ile | Reduced or absent | Increased risk of thiopurine toxicity |

| p.Val18_Val19insGlyVal | Reduced or absent | Increased risk of thiopurine toxicity |

Aldehyde Oxidase (AO) Involvement in Thiopurine Metabolism

Aldehyde oxidase (AO) is a cytosolic molybdoflavoenzyme involved in the metabolism of a wide range of compounds, including aldehydes and nitrogen-containing heterocycles. wikipedia.org Along with xanthine oxidase (XO), AO plays a role in the oxidative metabolism of thiopurines. nih.gov Both enzymes are implicated in the conversion of 6-mercaptopurine (6-MP) to its inactive metabolite, 6-thiouric acid (6-TUA), through the intermediate 6-thioxanthine (6-TX). nih.govjst.go.jp

Research indicates that both AO and XO contribute to the formation of the 6-TX intermediate from 6-MP. nih.gov However, the subsequent conversion of 6-TX to 6-TUA appears to be primarily catalyzed by XO and xanthine dehydrogenase (XDH). nih.gov The involvement of AO in the metabolism of 6-MP has been demonstrated through in vitro studies using human liver cytosol, where AO inhibitors significantly reduced the formation of 6-TX. jst.go.jp Specifically, inhibitors like amitriptyline, chlorpromazine, clomipramine, clozapine, hydralazine, quetiapine, and raloxifene (B1678788) have been shown to inhibit 6-TX production by 60-70% at high concentrations. jst.go.jp

Furthermore, AO is involved in the metabolism of 6-thioguanine (6-TG), oxidizing it to 8-hydroxythioguanine. scispace.com This metabolite has been identified as the predominant circulating form in patients receiving continuous intravenous infusions of thioguanine, suggesting a significant role for AO in its formation. scispace.com AO may also be involved in the metabolism of azathioprine, potentially oxidizing it directly to 8-oxo-azathioprine. scispace.com

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) and Guanosine Monophosphate Synthetase (GMPS) Roles

Inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS) are key enzymes in the anabolic pathway of thiopurines, leading to the formation of the active 6-TGNs. nih.govcjhp-online.ca After 6-MP is converted to 6-thioinosine monophosphate (6-TIMP), IMPDH catalyzes the conversion of 6-TIMP to 6-thioxanthosine (B11829551) monophosphate (6-TXMP). nih.govmumc.nl Subsequently, GMPS converts 6-TXMP to 6-thioguanosine monophosphate (6-TGMP). nih.govmumc.nlencyclopedia.pub

IMPDH is considered a rate-limiting enzyme in this pathway. hud.ac.uk However, the precise role and impact of IMPDH activity on the final concentrations of 6-TGNs are complex and not fully understood. Some studies have shown a negative correlation between IMPDH activity and the levels of methylated metabolites like methylthioinosine-5'-monophosphate (meTIMP), but no clear correlation with 6-TGN concentrations. nih.govdiva-portal.org In fact, in vitro studies have unexpectedly shown that downregulation of IMPDH activity can lead to an increase in both meTIMP and 6-TGMP concentrations, questioning its role as the sole rate-limiting enzyme for 6-TGN production. diva-portal.orgresearchgate.net

Genetic variations in GMPS have also been implicated in altered thiopurine metabolism. hud.ac.uk Nonsynonymous single nucleotide polymorphisms (nsSNPs) in the GMPS gene, such as rs747629729 and rs61750370, have been found in patients with very high ratios of 6-methylmercaptopurine (6-MMP) to 6-TGN. hud.ac.uk In vitro experiments have confirmed that these variants lead to a significant reduction in GMPS activity, which could impair the production of 6-TGNs and lead to a preferential metabolism towards 6-MMP. hud.ac.uk

Table 2: Enzymes and Their Roles in Thiopurine Metabolism

| Enzyme | Substrate(s) | Product(s) | Role in Thiopurine Metabolism |

| NUDT15 | 6-thio-GTP, 6-thio-dGTP | 6-TGMP, 6-thio-dGMP | Inactivation of cytotoxic metabolites |

| Aldehyde Oxidase (AO) | 6-mercaptopurine, 6-thioguanine | 6-thioxanthine, 8-hydroxythioguanine | Oxidative catabolism |

| IMP Dehydrogenase (IMPDH) | 6-thioinosine monophosphate (6-TIMP) | 6-thioxanthosine monophosphate (6-TXMP) | Anabolic conversion to active metabolites |

| GMPS | 6-thioxanthosine monophosphate (6-TXMP) | 6-thioguanosine monophosphate (6-TGMP) | Final step in the formation of 6-TGN precursors |

Structure Activity Relationship Sar and Computational Modeling of 6 Hydroxy 8 Thiapurine Analogs

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. spu.edu.symdpi.com For thiopurine analogs, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects. nih.gov

The general workflow of a QSAR study involves several key steps:

Data Set Selection : A series of thiopurine analogs with known biological activities (e.g., enzyme inhibition) is compiled.

Descriptor Calculation : Various physicochemical, electronic, and structural properties (descriptors) are calculated for each molecule. These can range from simple properties like molecular weight and lipophilicity (logP) to more complex quantum chemical parameters.

Model Development : Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

A hypothetical QSAR equation for a series of thiopurine analogs might look like:

log(1/IC50) = β0 + β1(logP) + β2(ELUMO) + β3(Dipole)

Where IC50 is the half-maximal inhibitory concentration, logP represents hydrophobicity, ELUMO is the energy of the lowest unoccupied molecular orbital, and Dipole is the dipole moment. nih.gov The coefficients (β) indicate the relative importance of each descriptor.

QSAR models enable the prediction of the biological activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of compounds with the highest potential for desired activity and reducing the number of compounds that need to be synthesized and tested. spu.edu.sy

Interactive Data Table: Hypothetical QSAR Data for 6-Hydroxy-8-thiapurine Analogs

The following table illustrates the type of data used in a QSAR study. The biological activity (pIC50) is the negative logarithm of the IC50 value.

| Compound ID | pIC50 (Experimental) | logP | ELUMO (eV) | Dipole (Debye) | pIC50 (Predicted by Model) |

| Analog 1 | 5.2 | 0.8 | -1.5 | 3.2 | 5.1 |

| Analog 2 | 5.8 | 1.2 | -1.7 | 3.5 | 5.9 |

| Analog 3 | 4.9 | 0.5 | -1.3 | 2.9 | 4.8 |

| Analog 4 | 6.1 | 1.5 | -1.9 | 3.8 | 6.2 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.

Identification of Critical Pharmacophoric Elements for Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. For this compound and its analogs, identifying these critical pharmacophoric elements is crucial for understanding their interaction with biological targets.

Key pharmacophoric features often include:

Hydrogen Bond Donors and Acceptors : The hydroxyl group at the 6-position and the nitrogen atoms in the purine (B94841) ring system can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active site of a target enzyme.

Aromatic Rings : The purine ring itself provides a scaffold for π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

Hydrophobic Features : Substituents on the purine ring can introduce hydrophobic regions that interact with nonpolar pockets in the target protein.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. harvard.edunih.gov This method is widely used to study the interactions of thiopurine analogs with their target enzymes. harvard.edu The process involves:

Preparation of Receptor and Ligand : The 3D structures of the target protein (e.g., from the Protein Data Bank) and the thiopurine analog are prepared.

Docking Simulation : A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor, scoring each pose based on a scoring function that estimates the binding affinity. harvard.edu

Analysis of Results : The top-ranked docking poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. researchgate.net These simulations provide insights into the stability of the binding mode predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding.

Interactive Data Table: Example Docking Results for Thiopurine Analogs against a Target Enzyme

| Analog | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| This compound | -7.5 | Asp120, Ser154, Phe289 | 3 |

| Analog A | -8.2 | Asp120, Ser154, Tyr290 | 4 |

| Analog B | -6.8 | Ser154, Phe289 | 2 |

Note: This data is hypothetical and for illustrative purposes.

Predictive Models for Enzyme Inhibition and Binding Affinity

Building on QSAR and docking studies, more sophisticated predictive models can be developed to estimate the enzyme inhibition and binding affinity of new thiopurine analogs. These models often employ machine learning algorithms, such as support vector machines or neural networks, trained on large datasets of known inhibitors. mmv.org

These models can learn complex relationships between the molecular features of the compounds and their biological activity, providing more accurate predictions than traditional QSAR models. mdpi.com The goal is to create a reliable in silico tool that can screen large virtual libraries of compounds and identify those with the highest probability of being potent inhibitors.

Virtual Screening and Computational Lead Optimization Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netresearchgate.net For this compound analogs, virtual screening can be used to explore a vast chemical space and identify novel scaffolds with potential therapeutic activity.

The process typically involves:

Library Preparation : A large database of chemical compounds is prepared for screening.

Filtering : The library is often filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove compounds with unfavorable characteristics.

Docking-Based Virtual Screening : The remaining compounds are docked into the active site of the target protein, and the top-scoring compounds are selected for further investigation. nih.gov

Once a "hit" compound is identified, computational lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. frontiersin.org This can involve:

Fragment-based design : Growing or linking small molecular fragments to improve binding affinity. frontiersin.org

De novo design : Using computational algorithms to design novel molecules that fit the binding site.

In silico ADMET prediction : Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the analogs to guide the design of compounds with better drug-like profiles. uct.ac.za

Through these iterative cycles of computational design, synthesis, and biological testing, the lead compound can be optimized into a clinical candidate.

Investigation of Biological Targets and Downstream Effects in Cellular and in Vitro Systems

Cellular Proliferation and Viability Assays

The effect of 6-Hydroxy-8-thiapurine on cellular proliferation and viability has been a subject of investigation, primarily within the broader context of evaluating the cytotoxicity of thiopurine metabolites. Cytotoxicity assays, such as the MTT assay, are standard methods used to assess the impact of chemical compounds on cell survival and growth. biomedpharmajournal.orgresearchgate.net These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.

Table 1: General Information on Thiopurine Cytotoxicity Assays

| Assay Type | Principle | Application in Thiopurine Research |

| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. | To determine the dose-dependent effects of thiopurine compounds on the viability of various cell lines. biomedpharmajournal.org |

| Resazurin Assay | A redox-sensitive dye that is converted to the fluorescent resorufin (B1680543) by viable cells. | Used to assess cell viability and the synergistic cytotoxic effects of thiopurines when combined with other agents. nih.gov |

| Annexin V Assay | Detects the externalization of phosphatidylserine, an early marker of apoptosis. | To quantify apoptosis induced by thiopurines in cancer cell lines. researchgate.net |

Modulation of Inflammatory Gene Expression

The immunosuppressive effects of thiopurines are linked to their ability to modulate the expression of genes involved in inflammatory processes. frontiersin.org The active metabolites of thiopurines, particularly 6-thioguanine (B1684491) nucleotides (6-TGNs), can be incorporated into the DNA and RNA of immune cells, leading to the suppression of inflammatory gene expression. frontiersin.org

Research has shown that thiopurines can inhibit the expression of various inflammatory genes in T-lymphocytes. frontiersin.org One of the proposed mechanisms involves the inhibition of the Rac1 signaling pathway by 6-thio-GTP, a derivative of 6-TGNs. This inhibition can lead to apoptosis in activated T-cells and disrupt the interaction between antigen-presenting cells and effector cells. nih.govplos.org Furthermore, studies have suggested a link between the genetically predicted expression of AOX1, the enzyme involved in the metabolism of 6-thioguanine to 8-hydroxy-thioguanine (this compound), and azathioprine-induced myelotoxicity, indicating a potential role of this metabolic pathway in the drug's effects. nih.gov

However, direct studies investigating the specific role of this compound in modulating the expression of inflammatory genes are not extensively documented in the available literature.

Regulation of Inflammatory Cytokine Production

The production of pro-inflammatory cytokines is a key element of the immune response and a major target for immunosuppressive drugs. Thiopurines are known to suppress the production of several important cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. clinexprheumatol.orgnih.gov This suppression contributes significantly to their therapeutic effects in inflammatory conditions.

Studies on related thiopurine compounds have provided insights into these mechanisms. For example, in vitro experiments with a related compound, 6-hydroxy-2-mercaptopurine, have demonstrated a dose-dependent suppression of TNF-α, IL-1β, and IL-6 production in phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced HIG-82 synovial fibroblast cells. researchgate.net The general mechanism for thiopurines involves the modulation of T-cell and macrophage function, which are primary sources of these inflammatory cytokines. clinexprheumatol.org

Modulation of Nitric Oxide Production

Nitric oxide (NO) is a signaling molecule that plays a complex role in inflammation. In certain contexts, excessive NO production by inducible nitric oxide synthase (iNOS) can contribute to tissue damage. scispace.com Some anti-inflammatory drugs exert their effects by modulating NO production.

Investigations into the effects of thiopurine compounds on NO production have yielded mixed results and have not specifically focused on this compound. For instance, a study on 6-hydroxy-2-mercaptopurine showed that it could suppress NO production in PMA-induced HIG-82 cells. researchgate.net However, another study examining four different thiopurine compounds (which did not explicitly include this compound) found no inhibitory effect on NO production in the same cell line under similar conditions. biomedpharmajournal.org

Due to the lack of direct studies, the specific role of this compound in the modulation of nitric oxide production remains to be elucidated.

Effects on Specific Cell Lines and Primary Cell Cultures

The biological effects of thiopurines have been investigated in a wide array of cell lines and primary cell cultures to understand their mechanisms of action in different physiological and pathological contexts. These in vitro models are crucial for dissecting cellular responses to these drugs.

While specific studies detailing the effects of this compound are limited, research on the broader class of thiopurines has utilized various cell lines, including:

HIG-82 (Rabbit Synoviocytes): Used as a model for studying rheumatoid arthritis to evaluate the anti-inflammatory and cytotoxic effects of thiopurines. biomedpharmajournal.orgresearchgate.net

RAW 264.7 (Murine Macrophages): Employed to investigate the impact of thiopurines on macrophage activation and the production of inflammatory mediators. biomedpharmajournal.org

Jurkat Cells (Human T-lymphocyte): A common model for studying T-cell signaling and apoptosis in response to immunosuppressive agents.

K562 and KCL22 (Human Chronic Myeloid Leukemia cells): Used to assess the cytotoxic and anti-proliferative effects of potential anti-cancer compounds, including purine (B94841) derivatives. mdpi.com

HEK-293T (Human Embryonic Kidney cells): Often used for general cytotoxicity and protein expression studies. mdpi.com

NB4 and HL-60 (Human Acute Promyelocytic Leukemia cells): Utilized to study the potentiation of thiopurine-induced cytotoxicity by other agents. nih.gov

HCT116 (Human Colorectal Carcinoma cells): A model for investigating thiopurine resistance mechanisms, particularly those related to DNA mismatch repair. nih.gov

HuH-7 (Human Hepatocellular Carcinoma cells): Used in studies of liver-specific drug metabolism and toxicity. frontiersin.org

The findings from these studies contribute to a broader understanding of how thiopurines function at the cellular level, although the specific contribution of the this compound metabolite to these effects is often not distinguished from that of other metabolites.

Research on DNA Damage Response Pathways

The cytotoxicity of thiopurines, particularly in cancer cells, is largely attributed to their effects on DNA. The active metabolite 6-thioguanine (6-TG) can be incorporated into DNA, leading to the formation of 6-thioguanine nucleotides (DNA-TG). oup.comnih.gov This incorporation is not inherently cytotoxic but triggers a futile DNA mismatch repair (MMR) response, which ultimately leads to DNA strand breaks, cell cycle arrest, and apoptosis. researchgate.netoup.compharmgkb.org

The process begins with the incorporation of 6-TG into DNA, which can then be methylated to form S6-methylthioguanine. This modified base is recognized by the MMR system, which attempts to repair the "mismatch." However, the persistence of 6-TG in the template strand leads to repeated and unsuccessful repair attempts, resulting in DNA damage and the activation of downstream signaling pathways that induce cell death. oup.com

Recent research has also highlighted the role of other proteins in the DNA damage response to thiopurines. For example, the loss of the enzyme NUDT15, which detoxifies thiopurine metabolites, has been shown to increase thiopurine-mediated DNA damage in hematopoietic stem cells. researchgate.net

While this compound is a known metabolite in the thiopurine pathway, its direct role in inducing or modulating the DNA damage response has not been a primary focus of the research available. The majority of studies in this area concentrate on the effects of 6-thioguanine and its nucleotides.

Advanced Methodologies for Mechanistic Elucidation in 6 Hydroxy 8 Thiapurine Research

Analytical Techniques for Metabolite Quantification

The accurate quantification of 6-Hydroxy-8-thiapurine and its metabolites is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles. High-performance liquid chromatography (HPLC) stands as a cornerstone technique for this purpose. Reverse-phase HPLC (RP-HPLC) is frequently employed for the separation and quantification of thiopurine metabolites from biological samples. nih.gov

Another powerful tool is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for measuring thiopurine metabolites like 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) nucleotides (6-MMPN) in red blood cells. annlabmed.org The validation of these analytical methods is critical to ensure reliable and reproducible results. nih.govannlabmed.org Such validation typically includes assessing the linear range, lower limit of quantitation (LLOQ), and matrix effects. annlabmed.org For instance, one validated LC-MS/MS method demonstrated a linear range of 0.1–10 µmol/L for 6-TGN and 0.5–100 µmol/L for 6-MMPN. annlabmed.org

Interactive Data Table: Analytical Method Parameters

In Vitro Enzyme Kinetic and Inhibition Assays

In vitro enzyme assays are essential for characterizing the interaction of this compound with key metabolic enzymes. A primary target for this compound is xanthine (B1682287) oxidase (XO), an enzyme involved in purine (B94841) metabolism. Inhibition of XO by this compound disrupts the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.

Enzyme kinetic studies are performed to determine parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki). These assays often involve incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring product formation over time. For example, studies on related thiopurines have determined the Ki values for their inhibition of xanthine oxidase. nih.gov The inhibitory effects can be quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Furthermore, bi-substrate simulative experiments can be conducted to understand the enzymatic hydroxylation of multiple substrates simultaneously in the presence of an inhibitor. nih.gov Such studies have been used to characterize the preferential inhibition of xanthine oxidase by compounds structurally related to this compound. nih.gov

High-Throughput Cell-Based Assays for Functional Profiling

High-throughput screening (HTS) of cell-based assays allows for the rapid assessment of the functional effects of compounds like this compound on cellular processes. These assays can measure various endpoints, including cell viability, proliferation, and apoptosis.

For instance, the cytotoxic effects of thiopurine derivatives have been evaluated in various cancer cell lines. biomedpharmajournal.org Cell viability can be determined using assays such as the MTT assay, which measures the metabolic activity of cells. biomedpharmajournal.org Studies have shown that some thiopurine compounds can induce apoptosis in leukemia cell lines. The antiproliferative activity of these compounds is often quantified by determining the half-maximal effective concentration (EC50). acs.org

Cell-based assays are also crucial for understanding mechanisms of drug resistance. For example, high-throughput screens have been used to identify genes that confer resistance to thiopurines. biorxiv.org

Interactive Data Table: Cell-Based Assay Findings

Genomic and Proteomic Approaches for Target Identification

Genomic and proteomic technologies offer powerful tools for identifying the molecular targets of drugs like this compound. nih.govnih.gov These "omics" approaches can provide a global view of the changes in gene and protein expression in response to drug treatment. scispace.com

Proteomic methods, such as large-scale protein expression profiling, can identify proteins that are differentially expressed in normal versus disease states, which can then be validated as potential drug targets. nih.govfrontiersin.org For example, proteomics can be used to identify proteins involved in signal transduction pathways that are modulated by the compound. nih.gov

Genomic approaches, including genome-wide association studies (GWAS), have been instrumental in identifying genetic variants that influence drug response and toxicity. pharmgkb.org This can lead to the discovery of novel protein targets. For example, GWAS identified NUDT15 as a key enzyme in thiopurine metabolism, whose variants are associated with treatment-related toxicity. pharmgkb.orgnih.gov Integrating genomic and proteomic data can help to bridge the gap between genetic associations and biological function, ultimately leading to the identification of new drug targets. mednexus.org

Pharmacogenetic Analysis of Metabolizing Enzymes

Pharmacogenetics studies the influence of genetic variations on drug response. For thiopurines, the pharmacogenetics of metabolizing enzymes is a critical area of research. Several key enzymes involved in thiopurine metabolism exhibit clinically relevant genetic polymorphisms.

Thiopurine S-methyltransferase (TPMT) : TPMT is a crucial enzyme that inactivates thiopurines through methylation. nih.gov Genetic polymorphisms in the TPMT gene can lead to decreased or absent enzyme activity. nih.govelsevier.es Individuals with deficient TPMT activity are at a high risk of severe toxicity when treated with standard doses of thiopurines. nih.govelsevier.es The most common variant alleles are TPMT2, TPMT3A, and TPMT*3C. nih.gov

Nudix Hydrolase 15 (NUDT15) : Variants in the NUDT15 gene have been strongly associated with thiopurine-induced leukopenia, particularly in Asian populations. nih.govirjournal.org NUDT15 hydrolyzes active thiopurine metabolites, and loss-of-function variants lead to their accumulation and increased toxicity. nih.govirjournal.org The p.Arg139Cys variant is a key example. nih.gov

Inosine (B1671953) Triphosphate Pyrophosphatase (ITPA) : ITPA hydrolyzes inosine triphosphate to prevent the accumulation of potentially toxic nucleotide metabolites. nih.gov Genetic variants in ITPA that lead to enzyme deficiency have been associated with adverse reactions to thiopurines. nih.gov

Xanthine Dehydrogenase (XDH) : Genetic variants in the XDH gene have also been linked to thiopurine-related toxicities. nih.gov

Interactive Data Table: Pharmacogenetic Associations

Future Research Directions and Conceptual Challenges in 6 Hydroxy 8 Thiapurine Research

Elucidation of Remaining Unresolved Mechanisms of Action

Before any mechanisms of action can be elucidated, the fundamental synthesis and isolation of 6-Hydroxy-8-thiapurine must be achieved and reported. Initial in vitro studies would then be necessary to determine if it exhibits any biological activity, such as cytotoxicity or immunomodulatory effects, which are characteristic of other thiopurines. Subsequent research could then begin to unravel its molecular targets and signaling pathways.

Discovery of Novel Metabolic Pathways and Uncharacterized Metabolites

Should this compound be synthesized and administered in preclinical models, a primary research goal would be to identify its metabolic fate. Investigating its biotransformation by key enzymes involved in the metabolism of other thiopurines, such as thiopurine S-methyltransferase (TPMT) and xanthine (B1682287) oxidase (XO), would be a critical starting point. This would reveal whether it is a stable compound, a metabolite of another drug, or a prodrug that gives rise to other active molecules.

Development of Enhanced Predictive Models for Compound Activity and Specificity

Currently, there is no data upon which to build predictive models for the activity and specificity of this compound. Future research would first need to generate substantial experimental data. Once a sufficient dataset is established, computational methods, including quantitative structure-activity relationship (QSAR) modeling, could be employed to predict the biological activities of other hypothetical 8-thiapurine derivatives.

Exploration of Synergistic and Antagonistic Molecular Interactions

The potential for synergistic or antagonistic interactions with other therapeutic agents is entirely unknown. Foundational research would be required to determine if this compound has any biological effect on its own. Only then could studies be designed to explore its interactions with other drugs, for instance, allopurinol (B61711), which is known to interact with the metabolic pathways of conventional thiopurines.

Addressing Gaps in Understanding Cell Type-Specific and Context-Dependent Responses

The response of different cell types to this compound is a complete unknown. Initial research would involve screening the compound against various cancer cell lines and primary immune cells to identify any cell-specific sensitivities. Understanding how the cellular context, such as the genetic background of a cell or the presence of specific inflammatory signals, influences the response to this compound would be a long-term research objective.

Q & A

Q. How can researchers ensure the reproducibility of spectral data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.